Tetrahydropyrazine

Catalog No.
S3349536
CAS No.
5194-05-8
M.F
C4H8N2
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyrazine

Pyrazine or piperazine cannot substitute for 1,2,3,4-tetrahydropyrazine in analytical method validation: different retention times and MS fragmentation compromise impurity profiling. This reference standard ensures ANDA/DMF compliance. • Distinct +4.03 Da mass shift from pyrazine for LC-MS/MS specificity. • Mild oxidation (ambient-80°C) avoids thermal degradation. • Superior N-nucleophilicity for N-alkylation/acylation. • Non-planar geometry for MOF ligands.

CAS Number

5194-05-8

Product Name

Tetrahydropyrazine

IUPAC Name

1,2,3,4-tetrahydropyrazine

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2

InChI Key

OQJVXNHMUWQQEW-UHFFFAOYSA-N

SMILES

C1CNC=CN1

Canonical SMILES

C1CNC=CN1

Synonyms

1,2,3,4-Tetrahydropyrazine, 1,2,3,4-Tetrahydro-1,4-diazine, 1,4-Diazacyclohex-2-ene

Purity

≥98%

Package Size

1 g, 5 g, 10 g

1,2,3,4-Tetrahydropyrazine (CAS 5194-05-8) is a partially saturated, six-membered nitrogenous heterocycle that serves as a critical pharmaceutical reference standard and a versatile synthetic intermediate . Featuring a distinctive C=C double bond within a diamine framework, it bridges the chemical space between fully aromatic pyrazine and fully saturated piperazine. In commercial procurement, it is primarily sourced for analytical method validation (AMV), quality control (QC) of pyrazine-based active pharmaceutical ingredients (APIs), and the synthesis of complex substituted heterocycles [1]. Its unique partial unsaturation provides specific reactivity handles—such as mild oxidation pathways and distinct coordination geometries—making it an indispensable material for both regulatory compliance in drug manufacturing and advanced materials research.

Research Fit

Asymmetric hydrogenation substrate for chiral piperazine synthesis
Regulatory-compliant reference standard for Pyrazine API impurity profiling
Partially saturated C₄N₂ scaffold with distinct logP and pKa profile

Substituting 1,2,3,4-tetrahydropyrazine with its fully aromatic (pyrazine) or fully saturated (piperazine) analogs fundamentally compromises both analytical accuracy and synthetic viability [1]. In regulatory impurity profiling, pyrazine and piperazine cannot serve as reference standards for partially reduced byproducts, as they exhibit entirely different chromatographic retention times and mass spectrometric fragmentation patterns . Synthetically, pyrazine is a highly stable, very weak base (pKa ~0.65) that resists electrophilic addition, while piperazine lacks the C=C unsaturation required for targeted dearomatization/rearomatization sequences or in situ coupling[1]. Consequently, for precise API quality control and specific heterocycle functionalization, procuring the exact 1,2,3,4-tetrahydropyrazine compound is strictly required.

Substitution Risk

Pyrazine lacks the imine bond; asymmetric monohydrogenation pathway may not transfer.
Piperazine is fully saturated; enantioselective synthesis requires resolution, yield may differ.
Dihydropyrazine odor threshold differs substantially; flavor profile may shift.

Mass-Specific Resolution for API Impurity Profiling

In pharmaceutical quality control, distinguishing between the active API and its synthetic intermediates or degradation products is mandated by regulatory bodies. 1,2,3,4-Tetrahydropyrazine provides a distinct +4.03 Da mass shift compared to the fully aromatic pyrazine core[1]. This exact mass difference, coupled with its unique chromatographic retention time, allows it to function as a precise reference standard for quantifying partially reduced impurities in pyrazine-based drugs (such as Olaparib or Pyrazinamide) during LC-MS/MS method validation .

Evidence DimensionMolecular Mass and Analytical Resolution
Target Compound Data84.12 g/mol (C4H8N2)
Comparator Or BaselinePyrazine (80.09 g/mol)
Quantified Difference+4.03 Da mass shift (Δ 4H)
ConditionsLC-MS/MS impurity profiling and ANDA/DMF regulatory submissions

Enables exact mass discrimination and baseline separation from the active API, a strict requirement for regulatory approval and quality control.

Asymmetric Hydrogenation
Head-to-head
96% yield, 99% ee from tetrahydropyrazine using Rh-BINAP. Pyrazine not a viable substrate; piperazine resolution ≤50% yield.
Supports stereoconvergent route for chiral piperazines.
Rh-BINAP catalyst; indinavir intermediate synthesis context.

Thermodynamic Advantage in Mild Pyrazine Synthesis

When synthesizing substituted pyrazines, the choice of precursor dictates the energy requirements and functional group tolerance of the process. 1,2,3,4-Tetrahydropyrazine can be readily oxidized to fully aromatic pyrazines under mild conditions (e.g., ambient to 80°C using MnO2 or CuO) [1]. In contrast, attempting to synthesize pyrazines from fully saturated piperazine requires harsh catalytic dehydrogenation conditions, often exceeding 400°C, which leads to the thermal degradation of sensitive functional groups and the generation of unwanted byproducts[2].

Evidence DimensionOxidation/Dehydrogenation Temperature
Target Compound DataMild oxidation (Ambient to 80°C)
Comparator Or BaselinePiperazine (>400°C for catalytic dehydrogenation)
Quantified Difference>320°C reduction in required reaction temperature
ConditionsSynthesis of substituted pyrazines via oxidation/dehydrogenation

Reduces energy costs and prevents thermal degradation of sensitive functional groups during the manufacturing of complex pyrazine-containing pharmaceuticals.

pKa (Ionization)
Reported
Predicted pKa 11.45 (THP); pyrazine pKa 0.65, piperazine pKa₂ 9.82. Predominantly protonated at pH 7.4.
Intermediate basicity may shift formulation and solubility behavior.
Predicted pKa; aqueous, 25 °C. Cross-study comparison.

Superior N-Nucleophilicity for Derivatization

The basicity and nucleophilicity of the nitrogen atoms in a heterocycle determine its utility as a building block for N-derivatization. The secondary amines in 1,2,3,4-tetrahydropyrazine exhibit strong nucleophilicity, allowing for rapid N-alkylation or N-acylation under standard conditions [1]. Conversely, the nitrogen atoms in fully aromatic pyrazine are extremely weak bases (pKa ~0.65) and poor nucleophiles, requiring highly forcing conditions or strong activation to undergo similar functionalization [2].

Evidence DimensionN-Nucleophilicity and Basicity
Target Compound DataReadily undergoes N-alkylation/acylation at secondary amines
Comparator Or BaselinePyrazine (pKa ~0.65, highly unreactive towards electrophiles)
Quantified DifferenceOrders of magnitude higher basicity and nucleophilicity
ConditionsStandard electrophilic substitution (e.g., reaction with acid chlorides or alkyl halides)

Allows for straightforward synthesis of N-protected or N-substituted intermediates essential for generating diverse drug discovery libraries.

Odor Threshold
Head-to-head
1.9 ng/L (bread crust) for tetrahydropyrazine derivative; 0.002 ng/L (roasted) for dihydropyrazine analog.
Supports flavor potency differentiation.
GC-olfactometry; aroma character varies by oxidation state.

Structural Flexibility in Coordination Polymers

In the design of metal-organic frameworks (MOFs) and coordination polymers, ligand geometry dictates the final topology. The partially saturated ring of 1,2,3,4-tetrahydropyrazine imparts a non-planar, flexible geometry compared to the strictly planar, rigid structure of aromatic pyrazine . This flexibility, combined with the presence of free nitrogen atoms and the reactive C=C bond, enables in situ coupling reactions and the formation of novel 1D and 2D metallated frameworks (e.g., with Fe(II) or Co(II)) that are inaccessible using rigid pyrazine ligands .

Evidence DimensionLigand Geometry and Coordination Behavior
Target Compound DataNon-planar, flexible geometry supporting in situ C=C coupling
Comparator Or BaselinePyrazine (Strictly planar, rigid geometry)
Quantified DifferenceEnables formation of complex 1D/2D metallated frameworks vs. simple linear coordination
ConditionsReaction with transition metals (e.g., Fe(NCS)2) under solvothermal or ultrasonic conditions

Provides materials scientists with a unique structural building block for designing advanced MOFs with tailored pore sizes and heavy-metal removal capabilities.

logP & PSA
Reported
THP: logP −1.244, tPSA 24.06 Ų; pyrazine: logP −0.26, tPSA 25.78 Ų. Additional HBD and HBA shift property space.
Partially saturated scaffold alters lead-like property space.
Predicted logP; experimental values from pyrazine shake-flask.
Solubility Enhancement
Class-level
Tetrahydropyrazino annelation enhances water solubility vs. parent xanthines; reported Ki A₁ 13.6 nM in annelated systems.
Supports solubilizing scaffold design context.
Class-level inference from annelated purinediones; parent THP context differs.
Reference Standard
Specification review
USP/EP compliant, fully characterized reference standard for Pyrazine API; traceable against pharmacopeial standards.
Supports impurity profiling and regulatory QC.
Supplier-certified CoA; used for ANDA/DMF method validation.

API Impurity Profiling and Regulatory Submissions

Due to its exact mass difference (+4.03 Da) from pyrazine, 1,2,3,4-tetrahydropyrazine is the required reference standard for LC-MS/MS method validation and quality control of pyrazine-based APIs, ensuring compliance with ANDA and DMF regulations.

Precursor for Mild Pyrazine Synthesis

In process chemistry, it is the optimal choice for synthesizing substituted pyrazines, as its partial unsaturation allows for mild oxidation (ambient to 80°C), avoiding the harsh thermal degradation associated with dehydrogenating fully saturated piperazines [1].

Synthesis of N-Functionalized Heterocycles

Leveraging its superior N-nucleophilicity compared to aromatic pyrazine, it is highly procured as a building block for generating N-alkylated or N-acylated derivatives in medicinal chemistry libraries [1].

Ligand Design for Advanced MOFs

In materials science, its non-planar geometry and reactive C=C bond make it a unique ligand for synthesizing 1D and 2D metal-organic frameworks (e.g., for heavy-metal removal) that cannot be constructed using rigid pyrazine ligands .

Application Fit

Application
Selection Property
Validation Focus
Chiral piperazine intermediate synthesis
Prochiral imine reactivity
Hydrogenation enantioselectivity and route efficiency
Pyrazine API impurity profiling
Regulatory compliance documentation
CoA traceability and pharmacopeial suitability
Bread crust aroma formulation
Odor threshold and sensory character
Sensory differentiation from dihydropyrazine analogs
CNS multitarget scaffold design
Scaffold hydrophilicity and pKa
Property profile and target engagement in vitro

XLogP3

0.2

Wikipedia

1,2,3,4-Tetrahydropyrazine

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